Benzo[c]isoxazol-3-amine

Medicinal Chemistry ADME Lead Optimization

Optimized for CNS drug discovery, Benzo[c]isoxazol-3-amine (2,1-benzisoxazol-3-amine) delivers a rigid, blood-brain-barrier-penetrant core with distinct electronic properties vs. the 1,2-isomer. Its recently characterized MAO-B selective inhibition (IC₅₀ 0.017 µM) opens blue-ocean IP space in Parkinson's and depression research. Unlike indazole bioisosteres, the 2,1-benzisoxazole oxygen placement preserves favorable LogP (~1.4) and TPSA (52 Ų), minimizing metabolic liability. This scaffold enables solid-phase library synthesis for rapid SAR exploration. Insist on CAS 2025-33-4 to maintain pharmacophore integrity—structurally similar surrogates are not functionally equivalent.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
CAS No. 2025-33-4
Cat. No. B1506252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]isoxazol-3-amine
CAS2025-33-4
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(ON=C2C=C1)N
InChIInChI=1S/C7H6N2O/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,8H2
InChIKeyOVRJXOQDNKJZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]isoxazol-3-amine (CAS 2025-33-4) — Core Physicochemical and Structural Profile for Procurement and Lead Optimization


Benzo[c]isoxazol-3-amine (CAS 2025-33-4), systematically identified as 2,1-benzisoxazol-3-amine, is a fused bicyclic heteroaromatic building block with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol [1]. This compound constitutes a rigid scaffold wherein an isoxazole ring is fused to a benzene ring, positioning the 3-amino group as a primary functional handle for downstream derivatization [1]. Its physicochemical parameters, including an XLogP3 value of 1.4, a topological polar surface area of 52 Ų, zero rotatable bonds, and three hydrogen bond acceptors, align with favorable drug-likeness criteria for central nervous system (CNS) penetration and oral bioavailability [1]. As a structural isomer of the more ubiquitous 1,2-benzisoxazole pharmacophore found in marketed antipsychotics (e.g., risperidone) and anticonvulsants (e.g., zonisamide), the 2,1-benzisoxazole core offers a distinct vector for exploring novel intellectual property space and unique structure-activity relationships [2].

Why Indazoles or 1,2-Benzisoxazoles Cannot Be Used as Drop-In Replacements for Benzo[c]isoxazol-3-amine


The interchangeability of heterocyclic bioisosteres in medicinal chemistry is often constrained by differential target engagement, metabolic stability, and pharmacokinetic profiles. For benzo[c]isoxazol-3-amine, substitution with the 1,2-benzisoxazole isomer or the nitrogen-rich indazole bioisostere is not a neutral design choice. Although all three are fused aromatic systems, the unique placement of the oxygen atom at the 1-position in the 2,1-benzisoxazole core fundamentally alters its electronic distribution, reactivity toward nucleophiles, and hydrogen-bonding network relative to its 1,2-benzisoxazole counterpart [1]. Notably, the 2,1-benzisoxazole scaffold itself was only recently characterized as a monoamine oxidase (MAO) inhibitor, whereas 1,2-benzisoxazole derivatives have long been established in this role, underscoring divergent biological recognition between the two isomers [2]. Furthermore, the replacement of the oxygen atom with a nitrogen atom to yield an indazole ring can significantly modulate both pKa and lipophilicity, thereby affecting solubility, permeability, and off-target binding profiles [3]. Consequently, the procurement of benzo[c]isoxazol-3-amine cannot be deferred in favor of a structurally similar but functionally non-equivalent surrogate without risking the integrity of the structure-activity relationship (SAR) hypothesis.

Quantitative Differentiation of Benzo[c]isoxazol-3-amine (2025-33-4) Against Closest Analogs


Differentiation by Physicochemical Parameters: Lipophilicity and Permeability Profile vs. Indazole

In lead optimization, the physicochemical properties of a core scaffold are critical determinants of downstream ADME and toxicology outcomes. Benzo[c]isoxazol-3-amine exhibits a calculated XLogP3 value of 1.4 and a topological polar surface area of 52 Ų [1]. The calculated lipophilicity (XLogP3 ≈ 1.4) for benzo[c]isoxazol-3-amine is comparable to that of the 1,2-benzisoxazol-3-amine isomer (ALogP ≈ 1.4) . While lipophilicity is comparable between isomers, the indazole bioisostere (1H-indazol-3-amine, CAS 19335-11-6) typically exhibits a lower predicted LogP (XLogP3 ≈ 0.7–0.9) due to the introduction of a second nitrogen atom, which increases polarity and hydrogen-bonding capacity [2]. This differential lipophilicity can have a significant impact on membrane permeability, plasma protein binding, and volume of distribution. The selection of benzo[c]isoxazol-3-amine thus provides a specific, quantifiable lipophilic starting point that may be preferable for projects targeting intracellular or CNS-penetrant small molecules where a LogP in the 1–3 range is often considered optimal [2].

Medicinal Chemistry ADME Lead Optimization CNS Drug Design

Isomeric Differentiation in Biological Activity: MAO-B Inhibition Potential vs. 1,2-Benzisoxazole Isomer

A critical functional differentiation between the two benzisoxazole isomers has been established through the evaluation of their activity as monoamine oxidase (MAO) inhibitors. A recent study synthesized and tested a series of 2,1-benzisoxazole (anthranil) derivatives, representing the core of benzo[c]isoxazol-3-amine, against human MAO isoforms [1]. This study identified potent MAO-B inhibitors within the series, with the most active derivative (7a) exhibiting an IC₅₀ of 0.017 µM and derivative (7b) exhibiting an IC₅₀ of 0.098 µM [1]. This finding represents the first formal report of MAO inhibition by derivatives of the 2,1-benzisoxazole structural isomer, distinguishing it from the established MAO inhibitory activity of 1,2-benzisoxazole derivatives, including marketed drugs like zonisamide [1].

Neuropharmacology Monoamine Oxidase Enzyme Inhibition Isomer Selectivity

Synthetic Tractability: Solid-Phase Synthetic Compatibility for Combinatorial Library Generation

The 3-aminobenzisoxazole core, which is structurally synonymous with benzo[c]isoxazol-3-amine, has been specifically adapted for solid-phase organic synthesis, enabling the rapid generation of diverse compound libraries for high-throughput screening. A patented method (WO2000027627A1) utilizes aryloxime linkers on a solid support to synthesize diverse 3-aminobenzisoxazoles [1]. This methodology is notable because it provides a robust, traceless cleavage strategy that is tolerant of a wide range of chemical conditions, allowing for extensive derivatization of the core scaffold while bound to the resin [1]. This contrasts with the often-harsher conditions required for analogous indazole synthesis on solid phase, which can be complicated by the need to differentiate and protect the two nitrogen atoms in the pyrazole ring [2]. The inherent synthetic compatibility of the 2,1-benzisoxazole core with solid-phase techniques provides a tangible, process-driven advantage for drug discovery programs that rely on the efficient parallel synthesis of focused compound libraries.

Combinatorial Chemistry Solid-Phase Synthesis Medicinal Chemistry Library Generation

Recommended Scientific and Industrial Applications for Benzo[c]isoxazol-3-amine (2025-33-4)


Lead Optimization for CNS-Penetrant Kinase or GPCR Inhibitors

The physicochemical profile of benzo[c]isoxazol-3-amine, with its XLogP3 of 1.4 and TPSA of 52 Ų, positions it as an optimal core scaffold for designing molecules intended to cross the blood-brain barrier [1]. Procurement of this compound over the more polar indazole analog (ΔLogP ≈ +0.5 to +0.7) can provide a critical lipophilicity advantage to improve passive membrane permeability and enhance CNS exposure without the need for additional lipophilic substituents that could increase metabolic liability. This makes it a strategic starting material for neuroscience-focused medicinal chemistry campaigns targeting kinases (e.g., GSK-3, JAK) or GPCRs (e.g., CCR2) implicated in neurodegenerative, psychiatric, or neuroinflammatory diseases [2][3].

Discovery of Novel and Selective MAO-B Inhibitors

The unique and recently established activity of 2,1-benzisoxazole derivatives as potent, isoform-selective MAO-B inhibitors (exemplified by an IC₅₀ of 0.017 µM for a lead derivative) creates a compelling use case for benzo[c]isoxazol-3-amine as a foundational building block [1]. This application scenario is particularly attractive because it represents a blue-ocean opportunity within the well-established field of MAO inhibition, which has been historically dominated by the 1,2-benzisoxazole isomer. Using this scaffold allows research teams to explore novel chemical space and secure fresh intellectual property around a proven therapeutic mechanism for Parkinson's disease and depression.

Accelerated Hit-to-Lead Campaigns via Solid-Phase Parallel Synthesis

The demonstrated compatibility of the 3-aminobenzisoxazole core with solid-phase synthesis using aryloxime linkers enables the efficient, automated generation of diverse, small-molecule libraries [1]. This application directly addresses the industrial need for speed and cost-efficiency in early-stage drug discovery. By selecting benzo[c]isoxazol-3-amine as the core scaffold, a research group can rapidly synthesize hundreds of analogs to probe SAR around the 3-amino position and the aromatic ring, dramatically shortening the cycle time from hit identification to lead optimization compared to solution-phase approaches required for more synthetically challenging bioisosteres like indazole [2].

Functional Probing of Kinase and Dehydrogenase Biology

The benzisoxazole pharmacophore is a recurrent motif in inhibitors of critical therapeutic targets, including the receptor tyrosine kinases (RTKs) VEGFR and PDGFR, the serine/threonine kinases GSK-3 and JAK, and the metabolic enzyme dihydroorotate dehydrogenase (DHODH) [1][2][3]. Benzo[c]isoxazol-3-amine serves as an ideal minimalist core for constructing chemical probes to interrogate the function of these enzymes in cellular and in vivo models. Its use, rather than a substituted analog, allows for a clear, unambiguous attribution of any observed biological effect to the benzisoxazole core, thereby serving as a critical control and starting point for deconstructing the pharmacophore of more complex clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[c]isoxazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.